molecular formula C10H13Cl2NO2 B13514235 2-{[(2-Chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride

2-{[(2-Chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B13514235
M. Wt: 250.12 g/mol
InChI Key: NHCKSNZDGPFAAO-UHFFFAOYSA-N
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Description

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is also known by its IUPAC name, N-(2-chlorobenzyl)-N-methylglycine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or transporters, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-methylglycine
  • 2-chlorobenzylamine
  • N-methylglycine

Uniqueness

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11;/h2-5H,6-7H2,1H3,(H,13,14);1H

InChI Key

NHCKSNZDGPFAAO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Cl)CC(=O)O.Cl

Origin of Product

United States

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